1-ethyl-4-hydroxy-2-oxo-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
1-ethyl-4-hydroxy-2-oxo-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-2-oxo-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-ethyl-4-hydroxy-2-oxo-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A related compound with similar core structure but different functional groups.
1-ethyl-2-hydroxy-4-oxo-N’-palmitoyl-1,4-dihydro-3-quinolinecarbohydrazide: Another derivative with a palmitoyl group instead of the trimethoxyphenyl group.
Uniqueness
1-ethyl-4-hydroxy-2-oxo-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific functional groups and structural features.
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-5-25-15-9-7-6-8-14(15)20(26)19(22(25)28)21(27)24-23-12-13-10-17(30-3)18(31-4)11-16(13)29-2/h6-12,26H,5H2,1-4H3,(H,24,27)/b23-12+ |
InChI Key |
YVERJUJTBRQUMG-FSJBWODESA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)O |
Origin of Product |
United States |
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